molecular formula C21H22O4 B14727316 [4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate CAS No. 10499-14-6

[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate

Cat. No.: B14727316
CAS No.: 10499-14-6
M. Wt: 338.4 g/mol
InChI Key: KPUGXDBDCYEGHQ-UHFFFAOYSA-N
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Description

[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate is a member of the chromene family, characterized by its complex structure that includes an ethyl group, a methoxyphenyl group, and an acetate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate typically involves the condensation of 4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of chromene, such as chromanols, chromones, and substituted chromenes .

Scientific Research Applications

[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: :

Properties

CAS No.

10499-14-6

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate

InChI

InChI=1S/C21H22O4/c1-5-18-19-11-10-17(25-14(3)22)12-20(19)24-13(2)21(18)15-6-8-16(23-4)9-7-15/h6-13H,5H2,1-4H3

InChI Key

KPUGXDBDCYEGHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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